molecular formula C22H20O2 B140127 6-Obhepo CAS No. 135643-39-9

6-Obhepo

Cat. No. B140127
M. Wt: 316.4 g/mol
InChI Key: UMRBWLBNMWRHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Obhepo is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been developed through the synthesis of natural products.

Mechanism Of Action

The mechanism of action of 6-Obhepo is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

6-Obhepo has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Obhepo in lab experiments is its high potency. It has been found to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using 6-Obhepo is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 6-Obhepo. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.

Synthesis Methods

6-Obhepo is synthesized through a combination of several chemical reactions. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to produce the final product. The synthesis of 6-Obhepo involves the use of various reagents, including boron trifluoride diethyl etherate, triethylamine, and acetic anhydride.

Scientific Research Applications

6-Obhepo has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

CAS RN

135643-39-9

Product Name

6-Obhepo

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

20-methyl-12-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-1(14),2(11),3,5,7,9,15-heptaen-19-one

InChI

InChI=1S/C22H20O2/c1-22-12-11-16-17-10-9-14-5-2-3-6-15(14)21(17)24-13-18(16)19(22)7-4-8-20(22)23/h2-3,5-7,9-10H,4,8,11-13H2,1H3

InChI Key

UMRBWLBNMWRHNE-UHFFFAOYSA-N

SMILES

CC12CCC3=C(C1=CCCC2=O)COC4=C3C=CC5=CC=CC=C54

Canonical SMILES

CC12CCC3=C(C1=CCCC2=O)COC4=C3C=CC5=CC=CC=C54

synonyms

6-OBHEPO
6-oxabenz(3,4)-D-homoestra-1,3,5(10),8,14-pentaen-17-one

Origin of Product

United States

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